molecular formula C4H8N6O B008364 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated CAS No. 68002-25-5

1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated

Cat. No.: B008364
CAS No.: 68002-25-5
M. Wt: 156.15 g/mol
InChI Key: IVJISJACKSSFGE-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated, also known as this compound, is a useful research compound. Its molecular formula is C4H8N6O and its molecular weight is 156.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Film forming. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

formaldehyde;1,3,5-triazine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N6.CH2O/c4-1-7-2(5)9-3(6)8-1;1-2/h(H6,4,5,6,7,8,9);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJISJACKSSFGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=O.C1(=NC(=NC(=N1)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68036-97-5, 68002-22-2, 68002-21-1, 68511-74-0, 74499-38-0, 68611-58-5, 68002-23-3, 110720-62-2, 68955-24-8, 68002-24-4, 68002-25-5, 68002-20-0
Record name 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated methylated
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Record name 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, ethylated methylated
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Record name 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, isobutylated
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URL https://commonchemistry.cas.org/detail?cas_rn=68002-21-1
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Record name 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated, isopropylated
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Record name 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, 2-(2-ethoxyethoxy)ethyl Me ethers
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Record name 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, 2-ethylhexyl ethers
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Record name 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, 2-ethoxyethyl Me ethers
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Record name 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, 2-ethylhexyl Me ethers
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Record name 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, isobutylated methylated
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Record name 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated isobutylated
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Record name 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated
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DSSTOX Substance ID

DTXSID10974980
Record name Formaldehyde--1,3,5-triazinane-2,4,6-triimine (1/1)
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Molecular Weight

156.15 g/mol
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Physical Description

Liquid
Record name 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated
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CAS No.

9003-08-1, 94645-56-4, 68002-20-0, 68002-25-5, 68036-97-5, 68002-21-1, 68002-24-4, 68955-24-8, 59588-07-7
Record name Melamine resin
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URL https://commonchemistry.cas.org/detail?cas_rn=9003-08-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formaldehyde, reaction products with melamine
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Record name 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated
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Record name 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated
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Record name 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated methylated
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Record name 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated
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Record name 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde
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Record name 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, isobutylated
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Record name 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated isobutylated
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Record name 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated
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Record name 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated methylated
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Record name 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, isobutylated methylated
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Record name Formaldehyde--1,3,5-triazinane-2,4,6-triimine (1/1)
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Synthesis routes and methods I

Procedure details

50 parts of 20% liquor A (dispersion of aromatic isocyanate compound) and 100 parts of 30% liquor B (co-dispersion of imino compound-sensitizer) obtained in the above (1) were mixed with each other until a homogeneous mixture was obtained. 150 parts of the mixture of liquor A and liquor B was gradually added with 120 parts of a 5% aqueous solution of sodium salt of styrene-maleic anhydride copolymer adjusted to pH 4.0 with stirring. Stirring was carried out for about 30 minutes to obtain agglomerates having an average particle diameter of 10 μm and it was simultaneously confirmed that the agglomerates were emulsified and dispersed. Separately, a mixture comprising 11.4 parts of melamine, 28.5 parts of a 37% aqueous formaldehyde solution and 74.1 parts of water was adjusted to pH 9.0 with sodium hydroxide and then was heated at 60° C. with stirring to perform dissolution to obtain 114 parts of a transparent melamine-formaldehyde precondensate.
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Synthesis routes and methods II

Procedure details

Previously, 50 parts of 20% liquor A (dispersion of aromatic isocyanate compound) and 100 parts of 30% liquor B (co-dispersion of imino compound-sensitizer) obtained by grinding and dispersing in the above (1) were mixed with each other until a homogeneous mixture was obtained. The resulting homogeneous mixture of liquor A and liquor B was mixed with 100 parts of a 40% aqueous solution of a polyacrylate ester copolymer as a water-soluble polymer and the mixture was homogenized to obtain a core material. To the core material was added 14 Parts of a 28% aqueous ammonia solution (corresponding to 5 parts by weight based on 100 parts by weight of the components contained in the microcapsules) to obtain a homogeneous mixture. Then, 424 parts of the mixture of the liquor A-liquor B-water-soluble polymer modulated with ammonia was gradually added to 160 parts of a 5% aqueous solution of sodium salt of styrene-maleic anhydride copolymer adjusted to pH 4.0 with stirring. Stirring was continued for about 30 minutes to obtain roundish agglomerates having an average particle diameter of 10 μm and it was also found that the agglomerates were emulsified and dispersed. Separately, a mixture of 21.3 parts of melamine, 53.3 parts of a 37% aqueous formaldehyde solution and 138.4 parts of water was adjusted to pH 9.0 with sodium hydroxide and was heated at 60° C. with stirring to perform dissolution to obtain 213 parts of a transparent melamine-formaldehyde precondensate. Then, 213 parts of this melamine-formaldehyde precondensate was gently added to 424 parts of the above emulsified and dispersed liquid and reaction was allowed to proceed for 4 hours with stirring in a thermostat set at 60° C. Then, the product was cooled to room temperature to prepare microcapsules. It was confirmed that the resulting microcapsules had an average particle diameter of 10 μm which was almost the same as that of the agglomerates and had a roundish fusiform shape. Solid concentration of the aqueous dispersion of the microcapsules was 21%.
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Synthesis routes and methods III

Procedure details

Independently, to 31.5 g of melamine were added 52.2 g of 37% aqueous solution of formaldehyde and 170.3 g of distilled water, and the resulting mixture was stirred at 60° C. for 30 minutes to obtain a transparent melamine-formaldehyde precondensate.
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Synthesis routes and methods IV

Procedure details

Previously, 50 parts of 20% liquor A (dispersion of aromatic isocyanate compound) and 50 parts of 40% liquor B (co-dispersion of imino compound-sensitizer) obtained by grinding and dispersing in the above (1) were mixed with each other until a homogeneous mixture was obtained. The resulting homogeneous mixture of liquor A and liquor B was mixed with 37.5 parts of a 40% solubilized emulsion (average particle diameter 0.05 μm) comprising microcrystalline wax having a melting point of 75° C. as a microemulsion and the mixture was homogenized to obtain a core material. Then, 137.5 parts of the liquor A-liquor B-microemulsion mixture was gradually added to 90 parts of a 5% aqueous solution of sodium salt of styrenemaleic anhydride copolymer adjusted to pH 4.0 with stirring. Stirring was continued for about 30 minutes to obtain roundish agglomerates having an average particle diameter of 10 μm and it was also found that the agglomerates were emulsified and dispersed. Separately, a mixture of 12 parts of melamine, 30 parts of a 37% aqueous formaldehyde solution and 78 parts of water was adjusted to pH 9.0 with sodium hydroxide and was heated at 60° C. with stirring to perform dissolution to obtain 120 parts of a transparent melamine-formaldehyde precondensate. Then, 120 parts of this melamine-formaldehyde precondensate was added gently to 227.5 parts of the above emulsified and dispersed liquid and reaction was allowed to proceed for 4 hours with stirring in a thermostat set at 60° C. Then, the product was cooled to room temperature to prepare microcapsules. It was confirmed that the resulting microcapsules had an average particle diameter of 10 μm which was almost the same as that of the agglomerates and had a roundish fusiform shape. Solid concentration of the aqueous dispersion of the microcapsules was 21%. Amount of the solubilized emulsion used here corresponds to 50 parts by weight based on 100 parts by weight of the three components (aromatic isocyanate compound, imino compound and sensitizer) in total.
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Synthesis routes and methods V

Procedure details

Separately, a mixture comprising 10 parts of melamine, 25 parts of 37% aqueous formaldehyde solution and 65 parts of water was adjusted to pH 9.0 with sodium hydroxide and was heated at 60° C. with stirring to perform dissolution to obtain a transparent melamine-formaldehyde precondensate.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated
Reactant of Route 2
1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated
Reactant of Route 3
1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated
Reactant of Route 5
Reactant of Route 5
1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated
Reactant of Route 6
1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated

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